N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide
Overview
Description
N-(2-Hydroxyethyl)ethylenediamine is a compound that has been used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It’s also used as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .
Synthesis Analysis
While specific synthesis methods for “N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide” were not found, there are related compounds such as hyperbranched N-(2-hydroxypropyl)methacrylamides that have been synthesized for transport and delivery in pancreatic cell lines . Another related compound, N-(2-hydroxyethyl)piperazine, was prepared by carrying out a reductive alkylation and cyclization reaction of monoethanolamine and diethanolamine in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst .
Safety and Hazards
The safety data sheet for a related compound, N-(2-Hydroxyethyl)piperazine, indicates that it causes skin irritation and serious eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves .
Future Directions
While specific future directions for “N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide” were not found, there are ongoing studies on related compounds. For instance, RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) is a growing field with potential for large-scale production and control over particle size and morphology .
properties
IUPAC Name |
N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8-3-4-10(9(2)7-8)15(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFUTNIPSOXHAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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